N'-[(1E)-1-(cyclopentylamino)propylidene](tert-butoxy)carbohydrazide
Description
N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a cyclopentyl group, an aminopropylidene group, and a hydrazinecarboxylic acid tert-butyl ester group
Properties
IUPAC Name |
tert-butyl N-[(N-cyclopentyl-C-ethylcarbonimidoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-5-11(14-10-8-6-7-9-10)15-16-12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVPQFBKGSGBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1CCCC1)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159613 | |
| Record name | 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-10-5 | |
| Record name | 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-[1-(cyclopentylimino)propyl]hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of cyclopentylamine with a suitable hydrazine derivative under controlled conditions. One common method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar catalysts and reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through nucleophilic acyl substitution reactions, facilitated by catalysts such as DMAP
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxylic acid tert-butyl ester: A simpler compound with similar ester and hydrazine functional groups.
N’- (4-Nitro-phenyl)-hydrazinecarboxylic acid tert-butyl ester: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N’-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the cyclopentyl and aminopropylidene groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Biological Activity
N'-(1E)-1-(cyclopentylamino)propylidenecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula: CHNO. Its structure includes a cyclopentyl group attached to an amino chain, which is critical for its biological activity.
Biological Activity Overview
Research indicates that N'-(1E)-1-(cyclopentylamino)propylidenecarbohydrazide exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against ovarian carcinoma (PA1), prostatic carcinoma (PC3 and DU145), and showed significant antiproliferative effects with IC values in the low micromolar range .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The mechanisms through which N'-(1E)-1-(cyclopentylamino)propylidenecarbohydrazide exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor progression, such as topoisomerases and cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor growth .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Study : A study conducted by Kaushik et al. evaluated the antiproliferative effects on A549 lung carcinoma cells. The compound exhibited significant cytotoxicity with an IC value of 5.9 µg/mL, highlighting its potential as an anticancer agent .
- Antibacterial Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively, indicating its potential use in antibiotic formulations .
- Mechanistic Insights : Research has indicated that the presence of specific functional groups within the compound enhances its interaction with cellular targets, increasing its potency against cancer cell lines .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
